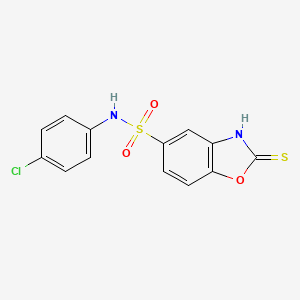

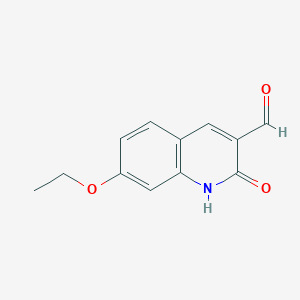

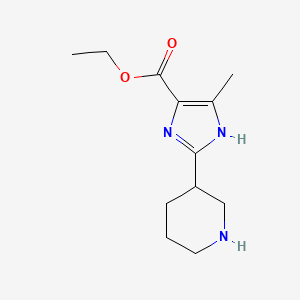

![molecular formula C23H25N3O3 B2519146 Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate CAS No. 915188-52-2](/img/structure/B2519146.png)

Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate, commonly known as EDBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EDBA is a synthetic compound that is produced in a laboratory setting using specific synthesis methods.

Applications De Recherche Scientifique

Greener Synthesis and Anti-tumor Applications

- Greener Synthesis: A study discusses the environmentally-friendly synthesis of pyrrolo[1,2-a]benzimidazoles from commercial o-(pyrrolidin-1-yl)anilines using hydrogen peroxide in ethyl acetate, avoiding the need for organic-aqueous extraction and chromatography. This method could potentially be applied to synthesize compounds structurally similar to the specified ethyl acetate derivative (Sweeney et al., 2017).

Catalytic Synthesis

- Ionic Liquid Catalysis: The use of ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) under ultrasonic irradiation for the synthesis of imidazoles suggests a potential route for synthesizing related benzimidazole derivatives at room temperature, highlighting a catalytic approach that could be relevant for creating similar compounds with efficiency and environmental benefits (Zang et al., 2010).

Heterocyclic Compound Reactions

- Heterocyclic Addition Reactions: Research on the reactions of benzimidazoles possessing an activated 2-methylene group with acetylenic esters to yield various heterocyclic compounds including pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles could inform on the reactivity and potential applications of the specified compound in synthesizing novel heterocyclic structures (Acheson & Verlander, 1972).

Pharmaceutical Applications

- Antinociceptive Activity: A study on (1-benzyl-2(3H)-benzimidazolon-3-yl)acetic acid derivatives, which showed potent antinociceptive activity, suggests potential pharmaceutical applications for benzimidazole derivatives, which could extend to the specified ethyl acetate compound if its structure and activity align with those studied (Nacak et al., 1999).

Propriétés

IUPAC Name |

ethyl 2-[2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-4-29-21(28)14-25-19-11-6-5-10-18(19)24-23(25)17-12-20(27)26(13-17)22-15(2)8-7-9-16(22)3/h5-11,17H,4,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFXXKUCOUTXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}ethoxy)benzoic acid](/img/no-structure.png)

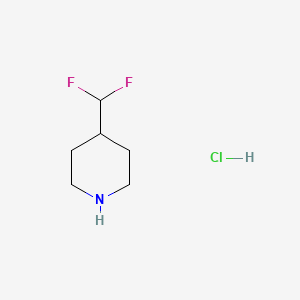

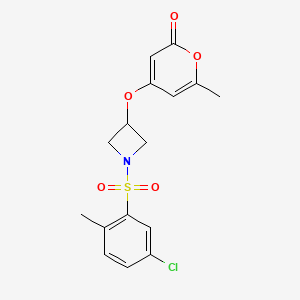

![2,4-difluoro-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyridine-3-carboxamide](/img/structure/B2519066.png)

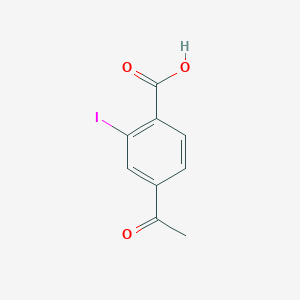

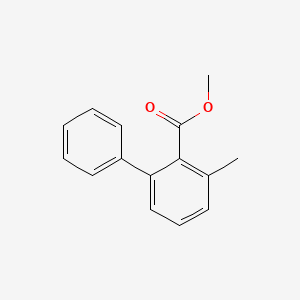

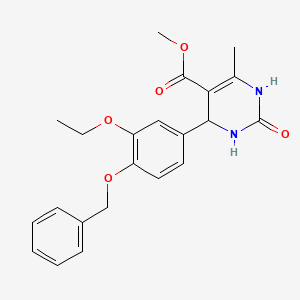

![4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519072.png)

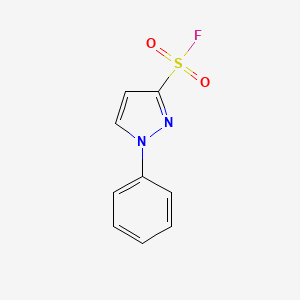

![N-(2-ethyl-6-methylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2519079.png)